molecular formula C7H8BrNO3 B14090105 5-Bromo-2,3-dimethoxypyridin-4-ol

5-Bromo-2,3-dimethoxypyridin-4-ol

Cat. No.: B14090105
M. Wt: 234.05 g/mol
InChI Key: DKPAHKWHEGRJBZ-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dimethoxypyridin-4-ol is an organic compound with the molecular formula C7H8NO3Br It is a derivative of pyridine, characterized by the presence of bromine and methoxy groups on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-dimethoxypyridin-4-ol typically involves the bromination of 2,3-dimethoxypyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as dichloromethane, under mild conditions to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-dimethoxypyridin-4-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 2,3-dimethoxypyridin-4-ol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, typically in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Major Products Formed

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: Products include 2,3-dimethoxypyridine-4-carboxylic acid.

    Reduction: The major product is 2,3-dimethoxypyridin-4-ol.

Scientific Research Applications

5-Bromo-2,3-dimethoxypyridin-4-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-dimethoxypyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxypyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    5-Bromo-2-methoxypyridin-4-ol: Similar structure but with only one methoxy group, affecting its chemical properties and reactivity.

    5-Bromo-2,3-dimethoxypyridine: Lacks the hydroxyl group, which can influence its solubility and reactivity.

Uniqueness

5-Bromo-2,3-dimethoxypyridin-4-ol is unique due to the combination of bromine, methoxy, and hydroxyl groups on the pyridine ring. This unique structure imparts specific chemical properties, making it a valuable compound in various synthetic and research applications .

Properties

Molecular Formula

C7H8BrNO3

Molecular Weight

234.05 g/mol

IUPAC Name

5-bromo-2,3-dimethoxy-1H-pyridin-4-one

InChI

InChI=1S/C7H8BrNO3/c1-11-6-5(10)4(8)3-9-7(6)12-2/h3H,1-2H3,(H,9,10)

InChI Key

DKPAHKWHEGRJBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(NC=C(C1=O)Br)OC

Origin of Product

United States

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